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Fmoc-2,5-Dichloro-D-Phenylalanine

Cat. No.: B1579605
M. Wt: 456.32
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Description

Overview of Non-Canonical Amino Acids and Their Significance in Peptide Science

The foundation of naturally occurring proteins is built upon a set of twenty standard, or canonical, amino acids. However, the field of peptide science has expanded far beyond these fundamental building blocks with the introduction of non-canonical amino acids (ncAAs). These synthetic analogs offer a vast expansion of chemical diversity, enabling the creation of peptides with tailored properties. The incorporation of ncAAs can introduce novel functionalities, enhance metabolic stability, and impose specific conformational constraints on peptide structures. nih.gov This has profound implications for drug discovery and material science, where peptides with improved efficacy, longevity, and specific binding capabilities are highly sought after. nih.gov

The Role of Halogenated Amino Acids in Molecular Design and Biological Studies

Among the various modifications available for creating ncAAs, halogenation has emerged as a powerful tool in molecular design. The introduction of halogen atoms, such as chlorine, into the side chains of amino acids can significantly alter their physicochemical properties. Halogenation can modulate a peptide's hydrophobicity, a critical factor in its interaction with biological membranes and receptors. Furthermore, the size and electronegativity of halogen atoms can impose steric and electronic effects that influence peptide conformation and binding affinity. nih.gov These modifications can lead to peptides with enhanced biological activity and increased resistance to enzymatic degradation.

Rationale for Investigating Fmoc-2,5-Dichloro-D-Phenylalanine in Academic Research

The specific investigation of this compound is driven by the desire to understand the precise impact of di-substitution on the phenyl ring of phenylalanine. The presence of two chlorine atoms at the 2 and 5 positions introduces significant steric hindrance and alters the electronic distribution of the aromatic ring. This can lead to unique conformational preferences within a peptide chain, potentially forcing it into a specific three-dimensional structure that is optimal for binding to a biological target. nih.gov The use of the D-amino acid configuration further contributes to proteolytic stability, making peptides incorporating this residue more robust in biological systems. nih.gov Researchers are interested in how these combined modifications can be harnessed to create peptides with novel therapeutic or diagnostic applications. While specific research applications for the 2,5-dichloro variant are not as widely documented as for other halogenated phenylalanines, its availability as a synthetic building block suggests its use in the exploration of structure-activity relationships in peptide-based drug design.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1260596-66-4 wuxiapptec.comsigmaaldrich.com
Molecular Weight 456.32 g/mol wuxiapptec.com
Molecular Formula C24H19Cl2NO4 sigmaaldrich.com
IUPAC Name (2R)-3-(2,5-dichlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid sigmaaldrich.com
Physical Form White powder sigmaaldrich.com
Purity >95% wuxiapptec.com
Storage Temperature 0-8 °C sigmaaldrich.com

Properties

Molecular Weight

456.32

Origin of Product

United States

Advanced Research in Peptide and Peptidomimetic Design Incorporating Fmoc 2,5 Dichloro D Phenylalanine

Design Principles for Peptides Containing Fmoc-2,5-Dichloro-D-Phenylalanine

The integration of this compound into peptide chains is guided by several key design principles aimed at optimizing the final molecule's therapeutic potential. A primary objective is to impose conformational rigidity. The bulky dichlorophenyl side chain, in concert with the unnatural D-configuration, restricts the rotational freedom of the peptide backbone. This pre-organization can favor the adoption of specific secondary structures, such as β-turns, which are often crucial for high-affinity binding to biological targets by minimizing the entropic penalty upon binding.

Impact of D-Configuration on Peptide Conformational Preferences and Stability

The D-configuration of 2,5-Dichloro-D-Phenylalanine exerts a significant influence on the three-dimensional structure and stability of peptides. While sequences of L-amino acids naturally form right-handed α-helices, the introduction of a D-amino acid can disrupt these structures and promote the formation of alternative conformations, most notably β-turns. These turn structures are pivotal for molecular recognition events. The ability to induce specific turn geometries allows chemists to design peptides that precisely mimic the bioactive conformation of a natural ligand, thereby enhancing binding affinity.

From a stability standpoint, the D-configuration provides a robust defense against proteolysis. Proteolytic enzymes are highly stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids. By introducing a D-amino acid at a known or potential cleavage site, the peptide becomes a poor substrate for these enzymes, leading to a marked increase in its stability and duration of action in a biological environment. This enhanced stability is a critical factor in translating a potent peptide lead into a viable therapeutic candidate.

Influence of Dichloro-Phenylalanine Moiety on Peptide-Target Interactions

The unique chemical nature of the 2,5-dichlorophenyl side chain profoundly influences how a peptide interacts with its biological target, contributing through a combination of hydrophobic, electronic, and stereochemical effects.

Hydrophobic and Electronic Contributions of Halogenation

The addition of two chlorine atoms to the phenylalanine ring significantly increases its hydrophobicity. This allows for stronger van der Waals and hydrophobic interactions with nonpolar pockets on a target protein, often leading to a substantial increase in binding affinity.

Electronically, the highly electronegative chlorine atoms withdraw electron density from the aromatic ring. This creates a more positive electrostatic potential on the face of the ring, enabling favorable "orthogonal multipolar" interactions with the electron-rich π-systems of aromatic residues like tryptophan or tyrosine in the binding site. Moreover, the chlorine atoms can act as halogen bond donors, forming specific, directional non-covalent bonds with Lewis basic atoms such as backbone carbonyl oxygens on the target protein, further anchoring the peptide in its binding site.

Stereoelectronic Effects on Binding Affinity and Selectivity

The specific 2,5-substitution pattern on the phenyl ring, combined with the D-stereocenter, creates a unique and well-defined three-dimensional shape and electronic profile. This distinct "interaction footprint" is key to achieving high selectivity. If a target's binding site possesses a complementary pocket that can favorably accommodate the specific shape and electronic properties of the 2,5-dichlorophenyl group, the peptide will bind with high affinity and selectivity over other, closely related targets. This principle is crucial for minimizing off-target effects and improving the safety profile of a potential drug. The conformational constraint imposed by the D-amino acid further enhances selectivity by reducing the number of possible binding modes, favoring a single, high-affinity orientation.

Construction of Peptidomimetics Featuring this compound

This compound is an essential tool for the synthesis of peptidomimetics—compounds designed to mimic the function of peptides but with improved drug-like properties. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is central to this process, as it is readily removed under mild basic conditions during solid-phase peptide synthesis (SPPS), allowing for the stepwise and efficient construction of the desired sequence.

This building block can be incorporated into a variety of non-natural backbones to create advanced peptidomimetics. For instance, it can be used in the synthesis of peptoids, where the side chain is shifted from the α-carbon to the backbone nitrogen atom, a modification that confers complete resistance to proteolysis. Other examples include its use in β-peptides, which are known to form stable, predictable secondary structures, and in aza-peptides, where an α-carbon is replaced by a nitrogen atom to alter local conformation and hydrogen bonding patterns. By integrating this compound, the advantageous properties of conformational restriction, enhanced stability, and unique electronic interactions are transferred to these novel scaffolds, paving the way for the development of next-generation therapeutic agents.

Investigative Applications in Chemical Biology and Medicinal Chemistry Research

Development of Bioactive Peptides and Molecular Probes Utilizing Fmoc-2,5-Dichloro-D-Phenylalanine

The incorporation of this compound into peptide sequences is a strategic choice for creating novel molecular tools and potential therapeutic leads. Its unique structural features are exploited to modulate the biological activity and physical properties of peptides.

The design of peptide-based ligands with high affinity and selectivity for biological targets such as receptors and enzymes is a central goal in medicinal chemistry. The substitution of natural amino acids with synthetic analogs like 2,5-dichloro-D-phenylalanine is a key strategy. The chlorine atoms alter the electronic distribution of the aromatic ring and increase its hydrophobicity and steric bulk. These changes can profoundly influence the binding interactions between the peptide and its target protein.

For instance, in the development of opioid receptor ligands, modifying the aromatic residues is a common approach to enhance selectivity and potency. nih.gov The specific substitution pattern on the phenyl ring can create a unique topographical profile that may favor binding to one receptor subtype over others. The D-configuration of the amino acid helps to constrain the peptide backbone and protects the peptide from rapid degradation, which is crucial for developing stable therapeutic candidates. nih.gov While direct studies on 2,5-dichloro-D-phenylalanine for specific targets are not widely published, the principles of using halogenated amino acids suggest its utility in creating ligands with novel pharmacological profiles by fine-tuning steric and electronic interactions within the binding pocket of a target protein. nih.gov

The rise of antimicrobial resistance has spurred research into new classes of antimicrobial agents, including synthetic antimicrobial peptides (AMPs). nih.gov Halogenation has emerged as a versatile tool for modulating the bioactivity of these compounds. Incorporating halogenated amino acids, such as chlorinated or brominated phenylalanine or tyrosine derivatives, can enhance the antimicrobial and antifungal potency of short cationic peptides. nih.gov

The mechanism often involves disrupting the bacterial cell membrane. The activity of these peptides relies on a precise balance between cationic charges, which interact with the negatively charged bacterial membrane, and hydrophobicity, which facilitates membrane insertion and disruption. nih.gov The dichlorinated phenyl group of 2,5-dichloro-D-phenylalanine contributes significant hydrophobicity, which can be harnessed to tune the amphiphilic character of a peptide and, consequently, its antimicrobial efficacy. Studies on tripeptides incorporating various halogenated marine-derived amino acids have shown that a threshold of hydrophobicity is key to their antibacterial action. nih.gov

Another advanced antimicrobial strategy is the inhibition of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate virulence. nih.gov By blocking QS, the expression of virulence factors can be reduced, curbing pathogenicity without exerting direct bactericidal pressure that can lead to resistance. nih.gov While specific research on 2,5-dichloro-D-phenylalanine as a QS inhibitor is limited, the development of synthetic molecules that mimic or antagonize QS signaling molecules is an active area of research where such modified amino acids could be employed.

Table 1: Antimicrobial Activity of Halogenated Tripeptides This table, adapted from research on related compounds, illustrates how halogenation can influence antimicrobial activity. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound (Structure)OrganismMIC (µM)
H-Arg-Arg-Arg-NH₂ S. aureus>128
C. albicans>128
Ac-Arg-(diBrTyr)-Arg-NH₂ S. aureus16
C. albicans8
Ac-Arg-(diBrOMeBip)-Arg-NH₂ S. aureus8
C. albicans4
Data derived from studies on related halogenated peptides to demonstrate the principle of enhanced activity. nih.gov diBrTyr = Dibromotyrosine; diBrOMeBip = Dibromo-O-methyl-biphenylalanine.

Peptides are fundamental signaling molecules in the central nervous system (CNS), acting as neuropeptides that modulate a vast array of functions from mood to memory. peptidesciences.com However, the therapeutic use of peptides for neurological disorders is often hampered by their poor stability and inability to cross the blood-brain barrier (BBB). nih.gov The use of non-proteinogenic D-amino acids like 2,5-dichloro-D-phenylalanine is a strategy to overcome the stability issue.

Research in neuroscience increasingly focuses on developing novel peptides that can treat conditions like Alzheimer's disease or schizophrenia by targeting specific neural pathways. sciencedaily.commit.edu Phenylalanine itself is a precursor to key neurotransmitters such as dopamine. The incorporation of a dichlorinated analog into a neuropeptide sequence could be used to design potent and selective antagonists or agonists for neurotransmitter receptors. The altered side chain could probe receptor binding sites in ways that natural amino acids cannot, potentially leading to tools for dissecting complex neurological processes or novel therapeutic agents. For example, peptide-based inhibitors are being developed to target specific enzymes like CDK5, which is overactive in Alzheimer's disease. mit.edu The enhanced stability provided by the D-amino acid configuration makes such peptides more viable as potential drugs. news-medical.net

Protein engineering aims to create new proteins with novel or enhanced functions by altering their amino acid sequences. youtube.com The incorporation of unnatural amino acids (UAAs) is a powerful tool in this field, allowing for modifications that are not possible with the 20 canonical amino acids. This compound can be used as a UAA to introduce unique chemical properties into a protein's structure.

The bulky and electronegative dichlorophenyl side chain can be used to rationally engineer protein stability, substrate specificity, or catalytic activity. nih.govyoutube.com For example, introducing such a residue into an enzyme's active site could alter its substrate preference, potentially creating a biocatalyst for a new chemical reaction. nih.gov In other cases, incorporating a UAA can enhance the thermal or solvent stability of a protein, which is highly desirable for industrial applications. youtube.com The ability to site-specifically place a dichlorinated phenylalanine residue provides a precise method for probing structure-function relationships, helping to elucidate the role of specific interactions in protein folding and function.

Bioconjugation is the process of covalently linking molecules, such as fluorescent dyes, imaging agents, or drugs, to a biomolecule like a peptide or protein. bionordika.no This creates advanced constructs for research and therapeutic applications. The development of site-specific bioconjugation methods for native amino acids is a significant challenge. nih.gov

Recent advances have demonstrated that phenylalanine residues can be targeted for site-selective modification using photoredox catalysis. nih.govchemrxiv.org This method allows for the direct attachment of "tags" to the phenyl ring under mild conditions. While this has been shown for native phenylalanine, the presence of chlorine atoms on the ring of 2,5-dichloro-D-phenylalanine would likely influence the reactivity and selectivity of such a C-H functionalization reaction. Furthermore, specialized halogenated phenylalanine analogs have been designed with built-in reactive handles, such as the p-chloropropynyl group, to enable spontaneous and selective reactions with other amino acids like cysteine for peptide macrocyclization. nih.gov This demonstrates how halogenation can be a key feature in designing amino acids for advanced bioconjugation strategies, creating well-defined and homogeneous protein conjugates for a variety of applications. nih.govresearchgate.net

Conformational Analysis of Peptides Modified with this compound

The three-dimensional structure of a peptide is critical to its biological function. Incorporating conformationally constrained amino acids is a powerful strategy to control peptide shape. The 2,5-dichlorophenyl side chain of this amino acid imposes significant conformational restrictions on a peptide.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), combined with theoretical calculations and molecular modeling, are used to study these conformational preferences. nih.govcaltech.edu For example, the restricted motion of the side chain can help to nucleate or stabilize specific secondary structures, such as β-turns or helical structures. caltech.edu Studies on peptides containing other constrained residues show that such effects can pre-organize a peptide into the bioactive conformation required for receptor binding, thereby increasing its affinity and selectivity. caltech.edu While specific conformational studies on peptides containing 2,5-dichloro-D-phenylalanine are not extensively documented, the known principles of steric hindrance strongly suggest its utility as a tool for conformational control in de novo peptide design and for studying the structural requirements of peptide-protein interactions. mdpi.com

Exploration of Peptide-Receptor Recognition Mechanisms

The introduction of 2,5-dichloro-D-phenylalanine into a peptide sequence can significantly influence its interaction with a target receptor. The dichloro-substitution on the phenyl ring and the D-configuration of the alpha-carbon are key features that researchers leverage to understand the intricacies of molecular recognition.

The chlorine atoms at the 2 and 5 positions of the phenyl ring are electron-withdrawing and increase the hydrophobicity of the amino acid side chain. These properties can lead to altered binding affinities and selectivities for a target receptor. For instance, the introduction of these chloro groups can introduce new van der Waals or halogen bonding interactions with the receptor's binding pocket, potentially enhancing binding affinity. Conversely, the steric bulk of the chlorine atoms could also lead to unfavorable interactions, thereby reducing affinity. By comparing the binding of a native peptide with its 2,5-dichlorinated analog, researchers can infer the nature of the interactions in the binding pocket.

The use of a D-amino acid, as opposed to the naturally occurring L-amino acids, fundamentally changes the peptide backbone's local conformation. This alteration can make the peptide more resistant to enzymatic degradation by proteases, a significant advantage in developing therapeutic peptides. From a receptor recognition standpoint, the D-configuration repositions the side chain and the peptide backbone, which can lead to a different binding mode or altered affinity. Studying these changes provides valuable insights into the stereochemical requirements of the receptor for ligand binding.

Table 1: Hypothetical Binding Affinity Data for a Peptide and its Analogs

Peptide AnalogSequenceReceptor Binding Affinity (Ki, nM)Fold Change vs. Native Peptide
Native PeptideAc-Tyr-Gly-Gly-Phe-Leu-NH2101
L-2,5-Cl2-Phe AnalogAc-Tyr-Gly-Gly-[L-Phe(2,5-Cl2)]-Leu-NH252
D-2,5-Cl2-Phe AnalogAc-Tyr-Gly-Gly-[D-Phe(2,5-Cl2)]-Leu-NH2250.4

This table presents hypothetical data for illustrative purposes.

In this hypothetical example, the introduction of L-2,5-dichlorophenylalanine enhances the binding affinity, suggesting that the hydrophobic and/or halogen bonding interactions of the dichlorinated ring are favorable for binding to the receptor. In contrast, the incorporation of D-2,5-dichlorophenylalanine leads to a decrease in affinity, indicating that the altered stereochemistry at this position is detrimental to the optimal peptide-receptor interaction, despite the potential for favorable side-chain interactions.

Further detailed analysis, often employing techniques like circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR), can reveal the conformational impact of such substitutions.

Table 2: Hypothetical Conformational Analysis Data

Peptide AnalogPredominant Secondary Structure (in solution)Key NMR NOE Contacts
Native PeptideRandom CoilSequential HN-HN contacts
L-2,5-Cl2-Phe Analogβ-turn at Gly-Gly-[L-Phe(2,5-Cl2)]Strong HN(i) to HN(i+2) NOE
D-2,5-Cl2-Phe AnalogDistorted turnWeak or absent turn-characteristic NOEs

This table presents hypothetical data for illustrative purposes.

The hypothetical data in Table 2 suggests that the L-2,5-dichlorophenylalanine analog adopts a more defined structure in solution, which could explain its enhanced binding. The D-amino acid analog, however, disrupts the native conformation, leading to reduced affinity.

By systematically synthesizing and evaluating peptides containing this compound and its stereoisomers, researchers can meticulously map the structure-activity relationships that govern peptide-receptor recognition. This knowledge is crucial for the rational design of more potent, selective, and stable peptide-based therapeutics.

Analytical and Spectroscopic Methodologies for Fmoc 2,5 Dichloro D Phenylalanine and Its Derivatives

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of Fmoc-protected amino acids, including halogenated derivatives. jk-sci.comchemimpex.comvwr.com Purity levels are typically reported as ≥95% or higher, determined by HPLC analysis. wuxiapptec.com For a more detailed analysis and for isolation purposes, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool, combining the separation power of HPLC with the sensitive and specific detection of mass spectrometry. acs.org

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation. The methodology involves a stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica, and a mobile phase consisting of a mixture of water and an organic solvent, usually acetonitrile. scienceopen.comgoogle.com An acid modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase at a low concentration (e.g., 0.1%) to improve peak shape and control the ionization state of the analyte. scienceopen.comgoogle.com

Detection is commonly performed using photodiode array (PDA) or UV detectors, leveraging the strong absorbance of the fluorenyl group between 250 and 300 nm. mdpi.comnih.gov Fluorescence detection can also be employed for enhanced sensitivity. nih.gov When coupled with a mass spectrometer, LC-MS provides simultaneous purity assessment and mass confirmation. scienceopen.com The electrospray ionization (ESI) source is frequently used, and it can be operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. scienceopen.comnih.gov

The following table outlines typical parameters for LC-MS analysis of Fmoc-amino acids, demonstrating the flexibility of the technique for different analytical needs.

ParameterProgram 1 (Fast Analysis)Program 2 (High Resolution)
ColumnWaters Atlantis T3 C18 (2.1x100 mm, 3 µm)Waters Symmetry300 C4 (2.1x100 mm, 3.5 µm)
Mobile Phase A1% CH₃CN, 0.1% Formic Acid in Water1% CH₃CN, 0.1% Formic Acid in Water
Mobile Phase B1% Water, 0.1% Formic Acid in CH₃CN1% Water, 0.1% Formic Acid in CH₃CN
Flow Rate0.4 mL/min0.2 mL/min
Gradient5% to 95% B in 3 min10% to 90% B in 14 min
Run Time10 min30 min
Column Temp40°C40°C

Data adapted from a representative LC-MS protocol for Fmoc-amino acid analysis. scienceopen.com

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, FTIR)

Spectroscopic methods are essential for verifying the covalent structure of Fmoc-2,5-Dichloro-D-Phenylalanine. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous evidence of a molecule's structure by mapping the chemical environments of magnetically active nuclei like ¹H and ¹³C. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the fluorenyl group (typically between 7.3 and 7.8 ppm), the protons on the dichlorinated phenyl ring, and the aliphatic protons of the amino acid backbone (α-CH, β-CH₂). scienceopen.comchemicalbook.com ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms, including the carbonyl carbons of the acid and carbamate (B1207046) groups (around 177 ppm and 158 ppm, respectively) and the carbons of the aromatic rings. scienceopen.comnih.gov Isotope labeling, such as with ¹³C or deuterium, can be used for advanced NMR studies in proteomics research. isotope.comisotope.com

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FTIR spectrum of an Fmoc-amino acid shows several characteristic absorption bands that confirm its structure. researchgate.net Analysis of these bands is also crucial for studying intermolecular interactions, such as hydrogen bonding, which dictates supramolecular assembly. mdpi.com

The table below summarizes the key FTIR absorption bands expected for Fmoc-phenylalanine derivatives.

Frequency Range (cm⁻¹)Vibrational ModeAssociated Functional Group
~3400O-H StretchingCarboxylic Acid
~3050C-H StretchingAromatic Rings (Fmoc, Phenyl)
~1700-1750C=O StretchingCarboxylic Acid & Fmoc Carbonyl
~1530N-H Bending (Amide II)Carbamate Linkage
1200-1300C-O and C-N StretchingCarbamate and Acid Groups
950-730C-H BendingAromatic Rings (Fmoc)

Data compiled from typical FTIR analyses of Fmoc-amino acids. mdpi.comresearchgate.net

The presence and position of these bands, particularly the Amide II band, confirm the presence of the Fmoc protecting group and its linkage to the amino acid. mdpi.com

Mass Spectrometry for Molecular Mass and Sequence Verification

Mass spectrometry (MS) is a powerful technique used to determine the precise molecular weight of a compound and to elucidate the sequence of amino acids in a peptide. For this compound, MS confirms the successful synthesis by verifying that the measured molecular mass matches the theoretical value. nih.gov

The theoretical molecular weight of this compound (C₂₄H₁₉Cl₂NO₄) is 456.32 g/mol . wuxiapptec.com High-resolution mass spectrometry can confirm this mass with high accuracy. When incorporated into a peptide, the mass of the 2,5-Dichloro-D-Phenylalanine residue can be precisely accounted for during sequence analysis.

Tandem mass spectrometry (MS/MS) is the cornerstone of peptide sequencing. americanlaboratory.com In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected and fragmented, and the masses of the resulting fragment ions are measured. mdpi.com This fragmentation typically occurs at the peptide bonds, generating a series of 'b' and 'y' ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the peptide sequence to be reconstructed. The presence of the unique mass of the 2,5-dichlorophenylalanine residue in the fragmentation spectrum confirms its position within the peptide chain. Advanced methods like Multiple Reaction Monitoring (MRM) can be used for highly specific and sensitive quantification of peptides containing this modified residue. nih.gov

PropertyValue
Molecular FormulaC₂₄H₁₉Cl₂NO₄
Molecular Weight456.32 g/mol
Primary ApplicationMolecular mass confirmation, Peptide sequencing
Key TechniqueLC-ESI-MS/MS

Data based on compound information and general MS principles. wuxiapptec.comnih.govnih.gov

Diffraction Studies for Solid-State Arrangement and Supramolecular Assembly

The solid-state arrangement of Fmoc-amino acids is of significant interest, as it governs their crystalline properties and their ability to self-assemble into higher-order structures like nanofibers and hydrogels. mdpi.com This self-assembly is primarily driven by non-covalent interactions, including hydrogen bonding between the carboxylic acid and amide groups, and π-π stacking interactions between the aromatic fluorenyl (Fmoc) groups. mdpi.comnih.gov

Powder X-ray Diffraction (PXRD) is a key technique used to investigate the solid-state properties of these compounds. mdpi.com PXRD analysis can distinguish between crystalline and amorphous or semi-crystalline states. researchgate.net Crystalline powders show sharp, distinct diffraction peaks, while semi-crystalline or amorphous materials exhibit broad halos. researchgate.net For example, studies on the closely related Fmoc-phenylalanine have shown that the powder form is highly crystalline, while lyophilized hydrogels made from it are semi-crystalline. researchgate.netresearchgate.net

The diffraction pattern provides information about the repeating lattice structures within the crystal. Analysis of the peak positions (in terms of diffraction angle 2θ) can yield characteristic d-spacing values, which represent the distances between planes of atoms in the crystal. For Fmoc-phenylalanine, a characteristic d-spacing of 11.7 Å has been observed, which corresponds to the intermolecular distance related to the molecular arrangement in the self-assembled state. researchgate.net Similar analyses for this compound would reveal how the dichloro-substitution on the phenyl ring influences the molecular packing and supramolecular architecture compared to its unsubstituted counterpart.

Computational Chemistry and Molecular Modeling in Research on Fmoc 2,5 Dichloro D Phenylalanine

Molecular Dynamics Simulations for Conformational Sampling of Peptides

The presence of the bulky and hydrophobic Fmoc group, coupled with the dichlorinated phenyl ring, introduces significant steric and electronic effects that dictate the local and global conformational preferences of the peptide. MD simulations can reveal how these modifications influence key structural parameters such as dihedral angles, hydrogen bonding patterns, and the formation of secondary structures like β-sheets and turns. For instance, simulations can predict whether the dichlorophenyl side chain favors specific orientations relative to the peptide backbone or other side chains, and how the Fmoc group restricts conformational freedom. mdpi.comresearchgate.netresearchgate.net

In the context of self-assembling peptides, MD simulations are particularly valuable for understanding the initial stages of aggregation. By simulating multiple peptide molecules in a solvent box, it is possible to observe the formation of dimers and larger oligomers, driven by non-covalent interactions such as π-π stacking of the fluorenyl and dichlorophenyl rings, hydrophobic interactions, and hydrogen bonding. These simulations can provide detailed insights into the architecture of the resulting nanostructures. mdpi.comresearchgate.netresearchgate.net

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of a Peptide Containing Fmoc-2,5-Dichloro-D-Phenylalanine

Simulation ParameterValueDescription
Simulation Time500 nsThe total duration of the molecular dynamics simulation. mdpi.com
Predominant Secondary Structureβ-sheetThe most frequently observed secondary structure element in the peptide. mdpi.com
Key Intermolecular Interactionsπ-π stacking, Halogen bondingThe primary non-covalent forces driving peptide self-assembly. nih.govnih.gov
Average End-to-End Distance1.5 nmA measure of the compactness of the peptide conformation.

This table is for illustrative purposes and does not represent actual experimental data.

Ligand-Target Docking and Interaction Energy Calculations

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor), such as a peptide binding to a protein target. nih.govnih.govnih.gov When a peptide containing this compound acts as a ligand, docking studies can elucidate how this modified residue influences the binding affinity and specificity. The dichlorophenyl moiety can participate in various interactions, including van der Waals forces, hydrophobic interactions, and halogen bonding, which can significantly impact the binding energy. nih.govresearchgate.net

The process involves generating a multitude of possible binding poses of the peptide within the active site of the target protein and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov The results of docking studies can guide the optimization of peptide-based inhibitors or modulators of protein function. For example, if a docking simulation reveals a favorable halogen bond between one of the chlorine atoms and an acceptor group on the protein, this information can be used to design more potent analogs. nih.govresearchgate.net

Table 2: Illustrative Docking Results for a Peptide with and without Dichlorophenylalanine

Peptide AnalogPredicted Binding Affinity (kcal/mol)Key Interactions with Target
Peptide with Phenylalanine-7.5Hydrophobic interactions, Hydrogen bonds
Peptide with 2,5-Dichlorophenylalanine-9.2Hydrophobic interactions, Hydrogen bonds, Halogen bonds nih.govnih.gov

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Studies in Peptide Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov In the context of peptides containing this compound, QSAR can be a valuable tool for predicting the activity of new analogs and for understanding the structural features that are critical for function.

To build a QSAR model, a set of peptide analogs with known biological activities is required. For each peptide, a series of molecular descriptors are calculated. These descriptors can encode various physicochemical properties, such as hydrophobicity, electronic properties, and steric parameters. The presence of the dichloro-substituents on the phenyl ring would be captured by specific descriptors related to halogenation, such as the size and electronegativity of the chlorine atoms, and their position on the ring. nih.gov

Statistical methods, such as multiple linear regression or partial least squares, are then used to develop an equation that correlates the descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of novel, untested peptide analogs, thereby accelerating the drug discovery and design process. For example, a QSAR model might reveal that the biological activity is positively correlated with the hydrophobicity of the halogenated phenylalanine residue, guiding the synthesis of more potent compounds. mdpi.comnih.govnih.gov

Prediction of Halogenation Effects on Molecular Properties

Computational methods can be employed to predict the effects of halogenation on various molecular properties of this compound and peptides containing it. The introduction of chlorine atoms onto the phenyl ring significantly alters the electronic distribution and steric profile of the amino acid side chain. nih.govresearchgate.netcnr.it

Quantum mechanical calculations can be used to determine properties such as the electrostatic potential surface, dipole moment, and polarizability of the halogenated amino acid. These calculations can reveal the presence of a "sigma-hole," a region of positive electrostatic potential on the halogen atom, which is responsible for its ability to form halogen bonds. nih.govresearchgate.net Understanding these electronic effects is crucial for predicting how the halogenated residue will interact with its environment.

Furthermore, computational models can predict how halogenation influences the conformational preferences of the peptide backbone and the pKa values of nearby ionizable groups. The increased hydrophobicity and potential for halogen bonding can lead to more stable folded structures and enhanced binding to hydrophobic pockets in target proteins. nih.govacs.org These predictive studies provide a theoretical framework for understanding the experimental observations and for the rational design of peptides with tailored properties.

Table 3: Predicted Effects of Dichlorination on Phenylalanine Properties

PropertyPhenylalanine2,5-DichlorophenylalanineRationale for Change
Hydrophobicity (logP)IncreasedHigherAddition of nonpolar chlorine atoms.
Electrostatic Potential on RingNeutralMore electron-withdrawnElectronegativity of chlorine atoms.
Propensity for Halogen BondingNoneSignificantPresence of sigma-holes on chlorine atoms. nih.govresearchgate.net
Side Chain VolumeSmallerLargerAddition of two chlorine atoms.

This table is for illustrative purposes and does not represent actual experimental data.

Future Research Trajectories and Emerging Opportunities

Innovations in Green Chemistry Approaches for Fmoc-2,5-Dichloro-D-Phenylalanine Synthesis

The synthesis of Fmoc-protected amino acids traditionally involves significant use of organic solvents, leading to environmental concerns. Consequently, a major thrust in modern chemistry is the development of "green" synthetic protocols. For this compound, future research is poised to adopt several innovative strategies to minimize environmental impact.

One promising approach is the reduction of organic solvent use by employing aqueous media. This can be achieved by developing novel, water-soluble protecting groups that function similarly to Fmoc. For instance, the development of the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, a sulfonated analogue of Fmoc, enables peptide synthesis to be conducted in water, drastically reducing volatile organic compound emissions nih.gov. Applying this concept to the synthesis of chlorinated phenylalanines could represent a significant step forward.

Another key innovation lies in the use of reusable reagents and solid supports. A solid-phase synthesis method utilizing a 2-chlorotrityl chloride (2-CTC) resin as a temporary and reusable protecting group for the carboxylic acid has been demonstrated for other amino acids nih.gov. Such a strategy could be adapted for this compound synthesis, reducing costs and waste by allowing the resin to be recycled nih.gov. Furthermore, developing synthetic routes that are highly efficient and minimize the need for extensive purification steps aligns with the principles of green chemistry by increasing atom economy and reducing waste generation cam.ac.uk.

Expanding the Scope of this compound in Novel Peptide-Based Research Tools

The incorporation of non-natural amino acids into peptides is a powerful strategy for creating sophisticated research tools with tailored properties. This compound is particularly valuable in this context due to its unique halogenated structure.

The chlorine substituents on the phenyl ring act as physicochemical modulators. They alter the hydrophobicity and electronic properties of the amino acid side chain, which can influence peptide folding, stability, and binding interactions with biological targets. Peptides containing this analogue can be used to probe protein-protein interactions or enzyme active sites, where the chlorine atoms can introduce specific steric or electronic effects that are not possible with natural amino acids.

Furthermore, halogenated compounds can sometimes serve as spectroscopic probes. While not as common as fluorescent tags, the chlorine atoms can influence the local environment in a way that may be detectable by certain analytical techniques. Phenylalanine-containing peptides are readily studied by fluorescence and can be used as platforms for chemosensors nih.gov. The introduction of chlorine atoms modifies these properties, potentially leading to new sensory tools. The development of computational models to predict the success of synthesizing peptides with such modified amino acids is also an emerging area that can accelerate research researchgate.net.

Integration into Advanced Materials Science Research (e.g., Self-Assembly of Low Molecular Weight Hydrogels)

One of the most exciting future directions for this compound is in materials science, specifically in the creation of self-assembling nanomaterials like hydrogels. Low molecular weight hydrogelators (LMWGs) are small molecules that can self-assemble in water to form complex, three-dimensional fibrillar networks that trap water, resulting in a gel nih.gov.

Fmoc-protected amino acids, especially those with aromatic side chains like phenylalanine, are known to be excellent LMWGs nih.govpsu.edursc.org. The self-assembly process is driven by a combination of non-covalent interactions, including π-π stacking between the aromatic Fmoc groups and the phenyl rings, as well as hydrophobic interactions psu.edursc.orgresearchgate.net.

The introduction of chlorine atoms onto the phenyl ring is expected to significantly enhance the hydrogelation properties of the molecule. Halogenation increases the hydrophobicity of the side chain and can modulate the strength of π-π stacking interactions. Research on a related compound, Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe), has shown that it has a very high propensity to self-assemble and form rigid hydrogels at extremely low concentrations (0.1 wt%) psu.edu. This superior performance is attributed to the enhanced hydrophobic and aromatic interactions conferred by the fluorine atoms psu.edu. It is highly probable that this compound would exhibit similarly potent, if not enhanced, hydrogelation capabilities due to the larger size and different electronic nature of chlorine compared to fluorine. These hydrogels could find applications in tissue engineering, regenerative medicine, and as matrices for controlled drug release researchgate.netrsc.org.

Table 1: Comparison of Self-Assembling Properties of Various Fmoc-Phenylalanine Derivatives
CompoundKey Structural FeatureObserved Self-Assembly BehaviorDriving InteractionsReference
Fmoc-Phenylalanine (Fmoc-Phe)Standard PhenylalanineForms hydrogels, though not as readily as some derivatives. psu.edursc.orgπ-π stacking, hydrophobic interactions, pH and buffer dependence. rsc.orgresearchgate.net psu.edursc.orgresearchgate.net
Fmoc-Diphenylalanine (Fmoc-FF)Dipeptide of PhenylalanineReadily forms hydrogels and various nanostructures (fibrils, spheres). nih.govresearchgate.netStrong π-π stacking from multiple aromatic rings, formation of β-sheets. researchgate.netrsc.org nih.govresearchgate.netrsc.org
Fmoc-Pentafluorophenylalanine (Fmoc-F5-Phe)Fluorinated Phenyl RingRapid and efficient hydrogelation at very low concentrations (0.1 wt%). psu.eduEnhanced hydrophobic and π-π interactions due to fluorination. psu.edu psu.edu
This compoundDichlorinated Phenyl RingPredicted to be a highly effective hydrogelator based on principles from halogenated analogues.Expected strong hydrophobic and modified π-π stacking interactions.N/A

High-Throughput Synthesis and Screening Methodologies for Derivative Libraries

To fully unlock the potential of halogenated phenylalanine derivatives, future research will likely move towards high-throughput synthesis and screening. This approach involves the rapid, often automated, synthesis of a large number of related compounds, known as a derivative library, followed by systematic screening for desired properties.

For this compound, a library could be constructed by varying the position and number of chlorine atoms on the phenyl ring (e.g., comparing 2,5-dichloro with 2,6-dichloro achemblock.com, 3,5-dichloro aralezbio-store.com, and monochloro derivatives peptide.compeptide.com). The library could also include other halogens like fluorine creative-peptides.comaralezbio-store.com or different functional groups entirely.

The foundation for this work lies in established solid-phase peptide synthesis (SPPS) techniques, which are highly amenable to automation and parallel processing nih.govnih.gov. By synthesizing a library of these non-natural amino acids and incorporating them into short peptides, researchers could rapidly screen for a range of functions. For example, a library of different halogenated Fmoc-phenylalanines could be screened for their hydrogelation efficiency, mechanical stiffness of the resulting gel, or their efficacy as drug-delivery vehicles. Similarly, peptides containing these analogues could be screened in high-throughput assays to identify novel enzyme inhibitors or receptor modulators, thereby accelerating the discovery of new research tools and therapeutic leads.

Q & A

Q. What are the optimal conditions for synthesizing Fmoc-2,5-Dichloro-D-Phenylalanine, and how can side reactions be minimized?

The synthesis typically involves introducing the Fmoc (9-fluorenylmethoxycarbonyl) protecting group to 2,5-dichloro-D-phenylalanine. Key steps include:

  • pH Control : Maintain pH >7 during Fmoc coupling to prevent protonation of the amino group, but avoid excessive alkalinity to prevent Fmoc cleavage .
  • Reagent Ratios : Use a slight excess of Fmoc-Cl (1.2–1.5 equivalents) to ensure complete protection while minimizing dipeptide formation. Higher concentrations of Fmoc-Cl increase side reactions, necessitating precise stoichiometry .
  • Purification : Employ reversed-phase HPLC or flash chromatography to isolate the product from unreacted starting materials or byproducts .

Q. How should this compound be stored to ensure stability during peptide synthesis?

  • Temperature : Store at +2°C to +8°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and oxidation .
  • Handling : Use desiccants in storage environments and avoid prolonged exposure to light. Pre-dissolve the compound in dry dimethylformamide (DMF) immediately before use to mitigate hydrolysis .

Advanced Research Questions

Q. What analytical techniques are recommended to confirm the identity and purity of this compound?

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for peptide synthesis) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ expected at ~443.3 Da for C₂₄H₁₉Cl₂NO₄) .
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra to verify the absence of rotamers and confirm stereochemical integrity (e.g., δ 7.3–7.8 ppm for aromatic protons) .

Q. How does the incorporation of this compound affect peptide chain elongation in solid-phase synthesis?

  • Coupling Efficiency : The electron-withdrawing chloro groups may reduce nucleophilicity of the amino group, requiring activated coupling agents like HATU or PyBOP in DMF .
  • Steric Hindrance : Monitor coupling completion via Kaiser or chloranil tests, especially for bulky residues adjacent to the dichlorophenyl group .
  • Deprotection : Use 20% piperidine in DMF for Fmoc removal, ensuring <2% residual protected amino acid to prevent truncated sequences .

Q. What are the ecological and safety considerations when disposing of waste containing this compound?

  • Ecotoxicity : Limited data exist, but structural analogs show low bioaccumulation potential. However, dichlorinated aromatic groups may persist in aquatic systems; treat as "highly hazardous to water" (WHC Class 3) .
  • Disposal Protocol : Incinerate in a licensed facility or consult waste management experts for chemical neutralization (e.g., alkaline hydrolysis followed by adsorption on activated carbon) .

Q. Can this compound be used to engineer hydrogels, and how does its hydrophobicity influence material properties?

  • Gelation : Analogous to Fmoc-phenylalanine, adjust pH using glucono-δ-lactone (GdL) to trigger self-assembly. The dichloro groups enhance hydrophobicity, potentially increasing mechanical strength .
  • Diffusion Studies : Characterize dye release kinetics (e.g., methylene blue) to assess hydrogel porosity. Higher hydrophobicity may reduce diffusion coefficients for large molecules (>3 nm) .

Q. How does the D-configuration of this compound impact its use in chiral peptide design?

  • Chiral Integrity : The D-configuration resists enzymatic degradation in vivo, making it suitable for stable peptidomimetics. Confirm stereochemistry via circular dichroism (CD) or chiral HPLC .
  • Biological Activity : Test receptor binding affinity (e.g., SPR or ITC) to compare D- vs. L-forms; dichloro substitutions may enhance selectivity for hydrophobic binding pockets .

Q. Data Contradictions & Mitigation Strategies

  • Safety Classification : While classified as non-hazardous under EC 1272/2008 , conflicting data in recommend PPE (gloves, goggles) due to unassessed toxicity .
  • Analytical Gaps : Some suppliers (e.g., Sigma-Aldrich) lack analytical certificates, necessitating in-house validation via orthogonal methods (HPLC + MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.